tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C12H17BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-bromo-5-methylpyridin-3-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Scientific Research Applications
tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .
Comparison with Similar Compounds
tert-Butyl ((6-bromo-5-methylpyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C12H17BrN2O2 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[(6-bromo-5-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8-5-9(6-14-10(8)13)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |
InChI Key |
JQPMAGGHMFTEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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